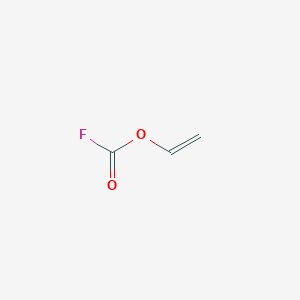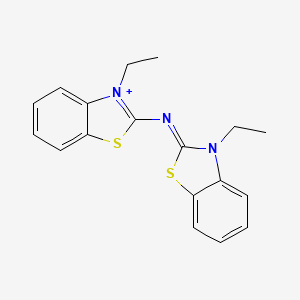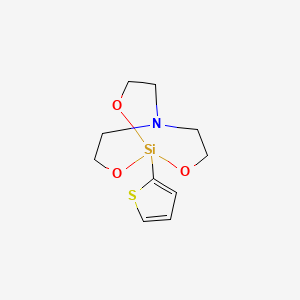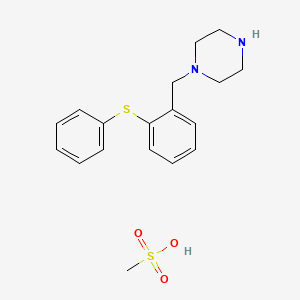
5-Acetyl-7-methyl-9-oxo-9H-xanthene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-7-methyl-9-oxo-9H-xanthene-2-carboxylic acid is a chemical compound belonging to the xanthene family. Xanthenes are known for their diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-7-methyl-9-oxo-9H-xanthene-2-carboxylic acid typically involves the reaction of appropriate substituted benzaldehydes with phthalic anhydride under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or polyphosphoric acid, which facilitates the cyclization process to form the xanthene core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-7-methyl-9-oxo-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
5-Acetyl-7-methyl-9-oxo-9H-xanthene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its biological activity.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Acetyl-7-methyl-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit conformational changes in proteins, thereby affecting their function. The compound may also interact with cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid
- 2,8-Dihydroxy-1-methoxycarbonyl-9-oxo-9H-xanthene-6-carboxylic acid
- 5,6-Dimethylxanthone-4-acetic acid (DMXAA)
Uniqueness
5-Acetyl-7-methyl-9-oxo-9H-xanthene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
50541-67-8 |
|---|---|
Molecular Formula |
C17H12O5 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
5-acetyl-7-methyl-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C17H12O5/c1-8-5-11(9(2)18)16-13(6-8)15(19)12-7-10(17(20)21)3-4-14(12)22-16/h3-7H,1-2H3,(H,20,21) |
InChI Key |
WLPRRMBQUZJKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)C)OC3=C(C2=O)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


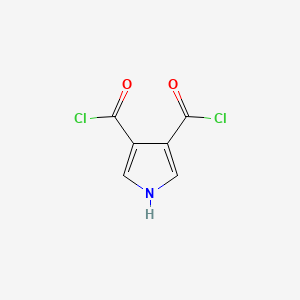



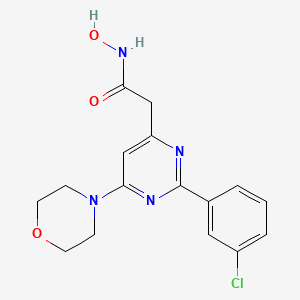
![1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea](/img/structure/B14662093.png)
![4-[(Phenylsulfanyl)methyl]benzonitrile](/img/structure/B14662098.png)
